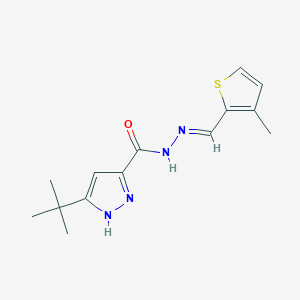![molecular formula C18H11ClF3NO2 B11992114 N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide est un composé organique synthétique qui présente un cycle furanne substitué par un groupe 4-chlorophényle et un groupe 3-(trifluorométhyl)phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide implique généralement la réaction de la 4-chloroaniline avec le chlorure de 3-(trifluorométhyl)benzoyle pour former un intermédiaire, qui est ensuite cyclisé pour produire le cycle furanne. Les conditions de réaction comprennent souvent l’utilisation d’une base telle que la triéthylamine et d’un solvant tel que le dichlorométhane, la réaction étant effectuée à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des dérivés de la furan-2,3-dione.
Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine.
Substitution : L’atome de chlore sur le cycle phényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium pour l’oxydation, des réducteurs tels que l’hydrogène gazeux avec un catalyseur de palladium pour la réduction et des nucléophiles tels que le méthylate de sodium pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la furan-2,3-dione, tandis que les réactions de substitution peuvent produire divers dérivés phényliques substitués .
Applications De Recherche Scientifique
La N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme agent pharmaceutique potentiel en raison de sa structure chimique unique.
Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu’une meilleure stabilité thermique et une résistance accrue à la dégradation
Mécanisme D'action
Le mécanisme d’action de la N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe trifluorométhyle peut améliorer l’affinité de liaison du composé à ces cibles, tandis que le cycle furanne peut faciliter les interactions avec d’autres structures moléculaires. Ces interactions peuvent entraîner divers effets biologiques, notamment l’inhibition de l’activité enzymatique ou la modulation de la fonction des récepteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-chlorophényl)-5-phénylfuran-2-carboxamide : N’a pas le groupe trifluorométhyle, ce qui peut affecter son affinité de liaison et son activité biologique.
N-(4-bromophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide : Remplace le chlore par le brome, ce qui peut influencer sa réactivité et ses interactions.
N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]thiophène-2-carboxamide : Remplace le cycle furanne par un cycle thiophène, modifiant ainsi ses propriétés électroniques et sa stabilité
Unicité
La N-(4-chlorophényl)-5-[3-(trifluorométhyl)phényl]furan-2-carboxamide est unique en raison de la présence à la fois du groupe trifluorométhyle et du cycle furanne, qui contribuent ensemble à ses propriétés chimiques et biologiques distinctes. Ces caractéristiques en font un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C18H11ClF3NO2 |
|---|---|
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-13-4-6-14(7-5-13)23-17(24)16-9-8-15(25-16)11-2-1-3-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
Clé InChI |
LGVLEMNOYHDUPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

